molecular formula C14H20ClNO2 B1670346 Dexmethylphenidate hydrochloride CAS No. 19262-68-1

Dexmethylphenidate hydrochloride

Numéro de catalogue: B1670346
Numéro CAS: 19262-68-1
Poids moléculaire: 269.77 g/mol
Clé InChI: JUMYIBMBTDDLNG-OJERSXHUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate de dexméthylphénidate est un puissant stimulant du système nerveux central utilisé principalement pour le traitement du trouble déficitaire de l'attention avec hyperactivité (TDAH). Il s'agit de la forme dextrogyre du méthylphénidate et il est connu pour sa plus grande activité pharmacologique par rapport à son mélange racémique . Le chlorhydrate de dexméthylphénidate est commercialisé sous des noms de marque tels que Focalin et Focalin XR .

Méthodes De Préparation

La préparation du chlorhydrate de dexméthylphénidate implique plusieurs voies de synthèse et conditions de réaction. Une méthode consiste à neutraliser le chlorhydrate de dl-thréo-méthylphénidate en dl-thréo-méthylphénidate, suivie de la résolution du dl-thréo-méthylphénidate en utilisant des acides aminés ou leurs dérivés comme agents de résolution chirale pour obtenir le sel de dexméthylphénidate. Ce sel est ensuite hydrolysé et converti en chlorhydrate de dexméthylphénidate . Une autre méthode implique la réaction de l'acide thréo-N-Boc-ritalinic avec la (S)-1-phényléthylamine, suivie de la recristallisation et de la conversion en chlorhydrate de dexméthylphénidate avec une pureté optique élevée .

Analyse Des Réactions Chimiques

Le chlorhydrate de dexméthylphénidate subit diverses réactions chimiques, notamment:

Les réactifs couramment utilisés dans ces réactions comprennent le chlorure d'hydrogène, le méthanol et divers agents de résolution chirale . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du dexméthylphénidate avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

Le chlorhydrate de dexméthylphénidate a un large éventail d'applications de recherche scientifique:

Mécanisme d'action

Le chlorhydrate de dexméthylphénidate exerce ses effets en inhibant la recapture de la noradrénaline et de la dopamine dans le neurone présynaptique, augmentant ainsi les niveaux de ces neurotransmetteurs dans l'espace extraneuronal . Cette action se produit principalement dans le thalamus et le striatum, régions du cerveau associées à la régulation de l'attention et du comportement .

Applications De Recherche Scientifique

Treatment of ADHD

The primary application of dexmethylphenidate is in managing ADHD in children, adolescents, and adults. Several studies have demonstrated its efficacy:

  • Efficacy in Children : A randomized, double-blind study involving 97 children aged 6-17 showed significant improvements in ADHD symptoms when treated with dexmethylphenidate extended-release compared to placebo, as measured by the Conners ADHD/DSM-IV Scales .
  • Longer Duration of Action : Research indicates that dexmethylphenidate has a longer duration of action compared to its racemic counterpart (d,l-threo-methylphenidate), providing sustained symptom control throughout the day .
  • Adult Efficacy : A multicenter study involving 221 adults demonstrated that dexmethylphenidate significantly improved ADHD symptoms over a five-week period, with no significant increase in efficacy at higher doses .

Pharmacokinetics

Dexmethylphenidate exhibits a bimodal release profile in its extended-release form, allowing for once-daily administration. This formulation is particularly beneficial for patients requiring sustained symptom control without the need for multiple daily doses .

Head-to-Head Trials

Several head-to-head trials have compared dexmethylphenidate to other ADHD medications:

  • In a crossover study comparing dexmethylphenidate to mixed amphetamine salts, both medications showed dose-dependent responses in reducing ADHD symptoms. However, dexmethylphenidate was noted for its rapid onset of action .
  • A direct comparison with Concerta (another ADHD medication) indicated that while both medications were effective, dexmethylphenidate provided quicker relief of symptoms within the first few hours post-administration .

Safety and Side Effects

Dexmethylphenidate is generally well-tolerated; however, it may cause side effects such as:

  • Abdominal pain
  • Headaches
  • Decreased appetite

Most adverse events reported were mild to moderate and did not lead to significant discontinuation rates among patients .

Open-Label Studies

An open-label study involving children with ADHD showed that a single daily dose of dexmethylphenidate effectively controlled symptoms throughout the school day while being well tolerated by participants .

Parental Observations

In clinical settings, parents reported significant improvements in their children's behavior and academic performance when treated with dexmethylphenidate compared to baseline assessments prior to medication initiation .

Data Summary Table

Study TypePopulationFindingsReference
Randomized Controlled TrialChildren (6-17 years)Significant improvement in ADHD symptoms vs placebo
Multicenter StudyAdults (18-60 years)Statistically significant improvements in ADHD scores; no increase in adverse effects
Crossover StudyChildren (6-12 years)Rapid onset; effective compared to mixed amphetamine salts
Open-Label StudyChildrenEffective symptom control; well tolerated

Comparaison Avec Des Composés Similaires

Le chlorhydrate de dexméthylphénidate est souvent comparé à d'autres stimulants du système nerveux central tels que:

Le chlorhydrate de dexméthylphénidate est unique en raison de sa plus grande puissance et de son action spécifique sur l'inhibition de la recapture de la dopamine et de la noradrénaline .

Activité Biologique

Dexmethylphenidate hydrochloride (d-MPH) is a central nervous system stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It is the d-enantiomer of methylphenidate and is recognized for its heightened pharmacological activity compared to its racemic counterpart. This article explores the biological activity of dexmethylphenidate, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Dexmethylphenidate primarily functions by inhibiting the reuptake of norepinephrine and dopamine in the synaptic cleft. This action occurs mainly in the thalamus and striatum regions of the brain, leading to increased availability of these neurotransmitters. The blockade of sodium-dependent dopamine and norepinephrine transporters enhances neurotransmitter release into the extraneuronal space, which is crucial for managing ADHD symptoms .

Table 1: Mechanism of Action

Target Action Organism
Sodium-dependent dopamine transporterInhibitorHumans
Sodium-dependent norepinephrine transporterInhibitorHumans
Sodium-dependent serotonin transporterInhibitorHumans

Pharmacokinetics

Dexmethylphenidate has distinct pharmacokinetic properties that influence its clinical use. Following oral administration, approximately 90% of the drug is absorbed, but due to hepatic first-pass metabolism, the oral bioavailability is about 23% . The peak plasma concentration (Cmax) typically occurs between 1 to 1.5 hours post-dose, with a volume of distribution calculated at 2.65 L/kg .

Table 2: Pharmacokinetic Parameters

Parameter Value
Bioavailability23%
Cmax21.4 ± 6.5 ng/mL (10 mg dose)
Volume of Distribution2.65 L/kg
Protein Binding12-15%

Clinical Efficacy

Several studies have evaluated the efficacy of dexmethylphenidate in children and adults diagnosed with ADHD. A double-blind, placebo-controlled trial demonstrated that d-MPH significantly improved ADHD symptoms as measured by teacher and parent SNAP ratings compared to placebo .

  • Study Findings:
    • Participants: 132 children aged 6-17 years
    • Dosage: Average titrated dose of 18.25 mg/day
    • Results: Significant improvements in ADHD symptoms (p < .0004) and better performance on math tests compared to placebo .

Table 3: Summary of Clinical Trials

Study Type Population Findings
Open-label studyChildren with ADHDEffective control over ADHD symptoms
Double-blind trialChildren (n=132)Significant improvement in SNAP ratings
Multicenter studyAdults (n=221)Statistically significant reductions in ADHD RS-IV scores

Safety Profile

The safety profile of dexmethylphenidate has been extensively studied, revealing that it is generally well tolerated among patients. Adverse events are similar to those observed with other stimulant medications and include insomnia, decreased appetite, and anxiety. Serious adverse events are rare but can include cardiovascular issues .

  • Adverse Event Rates:
    • Serious adverse events: Approximately 1% incidence
    • Withdrawal due to adverse events: About 7.3% incidence for non-serious events .

Case Studies

A notable case study involved a patient with severe ADHD who was switched from racemic methylphenidate to dexmethylphenidate due to intolerable side effects. The transition resulted in improved symptom control with a reduction in side effects, highlighting the potential benefits of using dexmethylphenidate over its racemic form .

Propriétés

IUPAC Name

methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMYIBMBTDDLNG-OJERSXHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940927
Record name Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19262-68-1, 23655-65-4
Record name Focalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19262-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexmethylphenidate hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019262681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name dl-threo-Methylphenidate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023655654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLPHENIDATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B3SC438HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DEXMETHYLPHENIDATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1678OK0E08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexmethylphenidate hydrochloride
Reactant of Route 2
Reactant of Route 2
Dexmethylphenidate hydrochloride
Reactant of Route 3
Reactant of Route 3
Dexmethylphenidate hydrochloride
Reactant of Route 4
Reactant of Route 4
Dexmethylphenidate hydrochloride
Reactant of Route 5
Reactant of Route 5
Dexmethylphenidate hydrochloride
Reactant of Route 6
Dexmethylphenidate hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.